Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate
CAS No.:
Cat. No.: VC16206170
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O3 |
|---|---|
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | methyl 2-(4-prop-2-enoxypyrazol-1-yl)acetate |
| Standard InChI | InChI=1S/C9H12N2O3/c1-3-4-14-8-5-10-11(6-8)7-9(12)13-2/h3,5-6H,1,4,7H2,2H3 |
| Standard InChI Key | FMRCYMQGNBZXBD-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CN1C=C(C=N1)OCC=C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate is systematically named methyl 2-(4-prop-2-enoxypyrazol-1-yl)acetate under IUPAC guidelines. Its structure features a pyrazole ring substituted at the 1-position with an acetamide group (methyl ester) and at the 4-position with an allyl ether (prop-2-enoxy). The canonical SMILES representation, COC(=O)CN1C=C(C=N1)OCC=C, encodes this arrangement, while the InChI key (FMRCYMQGNBZXBD-UHFFFAOYSA-N) provides a unique identifier for computational studies.
Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₃ |
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | Methyl 2-(4-prop-2-enoxypyrazol-1-yl)acetate |
| CAS Number | Not formally assigned |
| SMILES | COC(=O)CN1C=C(C=N1)OCC=C |
The allyloxy group introduces unsaturation (C=C), enabling participation in cycloaddition and oxidation reactions, while the ester moiety offers sites for hydrolysis or transesterification .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate typically begins with 4-hydroxy-1H-pyrazole, which undergoes alkylation with allyl bromide in the presence of a base such as potassium carbonate. Subsequent reaction with methyl bromoacetate introduces the ester side chain. A representative procedure involves:
-
Allylation of 4-hydroxy-1H-pyrazole:
-
Esterification with methyl bromoacetate:
-
Reagents: Methyl bromoacetate, DMF, triethylamine.
-
Conditions: Room temperature, 12–16 hours.
-
Yield: ~75–80%.
-
Advanced Synthesis Techniques
To enhance efficiency, microwave-assisted synthesis and ultrasonication have been adopted. For example, ultrasonication at 65°C reduces reaction times from hours to minutes (e.g., 46 minutes for allylation) . Microwave irradiation further improves yields (up to 95%) by ensuring uniform heating and minimizing side reactions.
Solvent-Free Approaches
Recent advancements emphasize green chemistry principles. Solvent-free conditions using catalytic K₂CO₃ on silica gel have achieved yields comparable to traditional methods while reducing environmental impact .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions confirm functional groups:
-
C=O stretch: 1654 cm⁻¹ (ester carbonyl).
-
O-H stretch: 3427 cm⁻¹ (absent in final product, present in intermediates).
Nuclear Magnetic Resonance (NMR)
¹H NMR (300 MHz, DMSO-d₆):
-
δ 3.87 ppm (s, 3H, OCH₃).
-
δ 4.60–4.65 ppm (dt, 2H, OCH₂CH=CH₂).
-
δ 5.29–5.33 ppm (dd, 2H, CH₂=CH).
¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometry
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 197.1 [M+H]⁺, consistent with the molecular formula C₉H₁₂N₂O₃.
Biological Activities and Mechanisms
Antimicrobial Properties
Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate exhibits broad-spectrum antimicrobial activity:
The allyloxy group enhances membrane permeability, disrupting microbial cell walls, while the pyrazole ring chelates metal ions critical for pathogen survival .
Applications in Scientific Research
Medicinal Chemistry
As a multifunctional building block, this compound serves in synthesizing hybrid molecules. For example, coupling with chalcones yields derivatives with enhanced anticancer activity .
Materials Science
The allyl ether moiety enables polymerization into thermosetting resins, while the pyrazole ring contributes to thermal stability (>300°C).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume